5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1135324-06-9
Cat. No.: VC8406409
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1135324-06-9 |
---|---|
Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 5-ethyl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H11N3O2/c1-2-9-8(11(15)16)7-13-14(9)10-5-3-4-6-12-10/h3-7H,2H2,1H3,(H,15,16) |
Standard InChI Key | YGUYAMAJYZDTGO-UHFFFAOYSA-N |
SMILES | CCC1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Canonical SMILES | CCC1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
5-Ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule integrates a pyridine moiety at the N1 position and an ethyl substituent at the C5 position, with a carboxylic acid group at C4. Its molecular formula is hypothesized as CHNO, based on structural analogs such as 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid (CHNO) . The ethyl group introduces enhanced lipophilicity compared to unsubstituted derivatives, potentially influencing solubility and biological activity.
The carboxylic acid group enables hydrogen bonding and coordination with metal ions, making the compound a candidate for metal-organic frameworks (MOFs) .
Synthesis and Reaction Pathways
While no direct synthesis reports exist for 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a plausible route involves:
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Alkylation at C5: Introducing the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation on a pre-formed pyrazole ring.
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Ester Hydrolysis: Converting an ethyl ester precursor to the carboxylic acid, as demonstrated in the synthesis of 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid . For example, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/ethanol, yielding the carboxylic acid with 96% efficiency .
Reaction conditions for analogous compounds typically involve:
Physicochemical Properties
The ethyl substituent at C5 alters the compound’s electronic and steric profile compared to simpler pyrazole derivatives. Key properties inferred from analogs include:
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Acidity: The carboxylic acid group (pKa ≈ 3–4) facilitates deprotonation under basic conditions, enabling salt formation .
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Thermal Stability: Higher melting points than ester analogs due to intermolecular hydrogen bonding .
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Solubility Profile: Limited aqueous solubility (≤1 mg/ml) but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Applications in Research and Industry
Pharmaceutical Intermediates
Pyrazole-carboxylic acids are pivotal in drug discovery. For instance, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8) exhibits antibiotic and antiviral activity . The carboxylic acid group in 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may serve as a bioisostere for phosphonate or sulfonamide groups in protease inhibitors .
Coordination Chemistry
The compound’s ability to act as a polydentate ligand is significant. Pyrazole-carboxylic acids form stable complexes with transition metals (e.g., Cu(II), Zn(II)), useful in catalysis and materials science . For example, lithium hydroxide-mediated hydrolysis of ethyl esters produces carboxylate anions that coordinate with metal ions in MOFs .
Agrochemical Development
Ethyl-substituted pyrazoles are explored as herbicides and fungicides. The lipophilic ethyl group may enhance membrane permeability in plant pathogens, though specific studies on this derivative are pending .
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